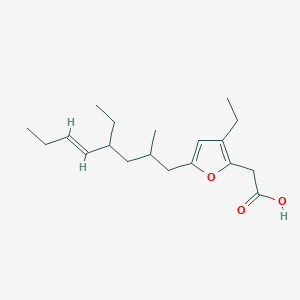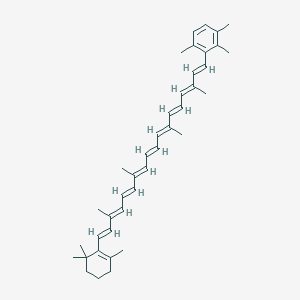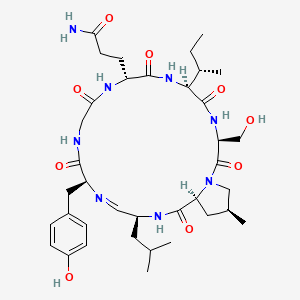
Pyralomicin 1c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyralomicin 1c is a natural product found in Nonomuraea spiralis with data available.
Applications De Recherche Scientifique
Biosynthesis and Structural Insights
- Pyralomicin 1c, along with other pyralomicins, is derived from Microtetraspora spiralis. Studies on the biosynthesis of pyralomicin 1a, a close relative of pyralomicin 1c, revealed it is formed from acetate, propionate, proline, and glucose metabolites. This understanding is crucial for exploring the potential of pyralomicins in various applications (Kawamura et al., 1996).
- Another research focused on the genetic basis of pyralomicin biosynthesis in Nonomuraea spiralis. The study identified a 41 kb gene cluster responsible for pyralomicin production, which includes genes for nonribosomal peptide synthetases and polyketide synthases. This information is crucial for understanding the molecular mechanisms underlying pyralomicin production and potentially manipulating these pathways for therapeutic applications (Flatt et al., 2013).
Chemical and Structural Analysis
- The structural determination of pyralomicins, including pyralomicin 1c, has been conducted using various NMR spectral analyses. This structural elucidation provides a foundation for further chemical and pharmacological studies, which are essential for exploring the therapeutic potential of pyralomicins (Kawamura et al., 1996).
Potential Pharmaceutical Applications
- The biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis has been studied, highlighting the complex chemical processes involved in its production. This research can be extrapolated to understand similar processes in pyralomicin 1c, potentially leading to its pharmaceutical applications (Naganawa et al., 2002).
Propriétés
Nom du produit |
Pyralomicin 1c |
|---|---|
Formule moléculaire |
C19H17Cl2NO7 |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
2,6-dichloro-5-hydroxy-8-methyl-1-[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3 |
Clé InChI |
QZDFKKWMBPFPOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |
Synonymes |
pyralomicin 1c |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)
![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)





![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)




